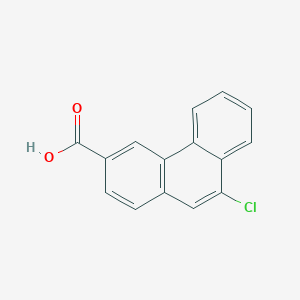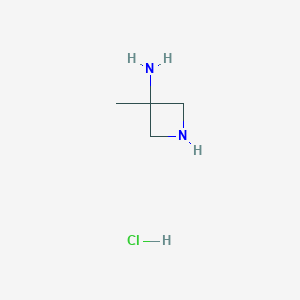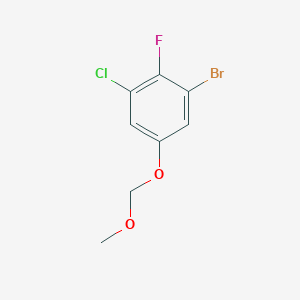
N-(5-tributylstannylpyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tributylstannylpyridin-2-yl)acetamide is an organotin compound that features a pyridine ring substituted with a tributylstannyl group at the 5-position and an acetamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tributylstannylpyridin-2-yl)acetamide typically involves the stannylation of a pyridine derivative followed by acetamidation. One common method involves the reaction of 2-bromo-5-tributylstannylpyridine with acetamide under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-tributylstannylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the acetamide group can yield amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., iodine) and bases (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Production of oxides or hydroxylated compounds.
Reduction: Generation of amine derivatives.
Aplicaciones Científicas De Investigación
N-(5-tributylstannylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of N-(5-tributylstannylpyridin-2-yl)acetamide involves its interaction with molecular targets through its functional groups. The tributylstannyl group can facilitate the formation of organometallic intermediates, which can participate in various catalytic processes. The acetamide group can interact with biological targets, potentially inhibiting specific enzymes or signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)acetamide: Lacks the tributylstannyl group, making it less versatile in organometallic chemistry.
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide: Contains hydroxyl and methyl groups, offering different reactivity and biological activity profiles.
Uniqueness
N-(5-tributylstannylpyridin-2-yl)acetamide is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential applications in organometallic chemistry. This makes it a valuable compound for synthetic and medicinal chemistry research.
Propiedades
Fórmula molecular |
C19H34N2OSn |
|---|---|
Peso molecular |
425.2 g/mol |
Nombre IUPAC |
N-(5-tributylstannylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H7N2O.3C4H9.Sn/c1-6(10)9-7-4-2-3-5-8-7;3*1-3-4-2;/h2,4-5H,1H3,(H,8,9,10);3*1,3-4H2,2H3; |
Clave InChI |
FIWSXMWGWQATRK-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)



![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
